4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: is a chemical compound with a complex structure that includes a thiazole ring, a triazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the triazole ring or the isopropyl group.
Substitution: : Substitution reactions can introduce new substituents at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized thiazole derivatives, reduced triazole derivatives, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicine, 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be exploited to create innovative products with improved performance and functionality.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, leading to changes in their activity. The isopropyl group can enhance the compound's binding affinity and selectivity. The exact pathways and molecular targets involved depend on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
4-(propan-2-yl)-2-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Uniqueness
4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: is unique due to its specific combination of functional groups and structural features. This combination allows it to interact with biological targets in a way that is distinct from other similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-4(2)5-6(9(14)15)16-8(12-5)7-10-3-11-13-7/h3-4H,1-2H3,(H,14,15)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKFMKLDXUQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517761-42-0 |
Source
|
Record name | 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.